molecular formula C15H14NNaO3 B1261170 Tolmetin-Natrium CAS No. 35711-34-3

Tolmetin-Natrium

Katalognummer: B1261170
CAS-Nummer: 35711-34-3
Molekulargewicht: 279.27 g/mol
InChI-Schlüssel: QGUALMNFRILWRA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tolmetin sodium exhibits significant anti-inflammatory , analgesic , and antipyretic properties. Research indicates that it effectively inhibits prostaglandin synthesis, which is crucial for its anti-inflammatory action. Unlike some other NSAIDs, tolmetin does not stimulate the pituitary-adrenal axis, making it a safer choice for long-term use in certain patient populations .

Rheumatoid Arthritis

Tolmetin sodium has been extensively studied for its efficacy in treating rheumatoid arthritis. A double-blind study demonstrated that patients receiving tolmetin experienced significant reductions in joint pain, swelling, and stiffness compared to those on placebo. The study involved a dosage range of 800-1600 mg daily over 12 weeks, with long-term follow-ups showing sustained benefits in a subset of patients .

Table 1: Efficacy of Tolmetin Sodium in Rheumatoid Arthritis

Study TypeDosage Range (mg/day)DurationPatient Improvement (%)
Double-Blind Study800-160012 weeksModerate to significant
Long-Term Follow-Up400-24002 yearsMarked: 20%, Moderate: 58%

Osteoarthritis

In osteoarthritis management, tolmetin sodium has shown comparable efficacy to other NSAIDs like phenylbutazone and aloxiprin. In a clinical trial involving 34 patients, tolmetin at a dosage of 1600 mg daily resulted in statistically significant pain reduction over three months .

Table 2: Comparison of Tolmetin Sodium with Other NSAIDs in Osteoarthritis

DrugDosage (mg/day)Pain Reduction (%)Adverse Effects
Tolmetin Sodium1600SignificantMild transient
Phenylbutazone400ComparableModerate
Aloxiprin6000 (equiv.)SignificantHigher incidence

Formulation Innovations

Recent advancements have focused on optimizing the formulation of tolmetin sodium to enhance its bioavailability. Fast-dissolving tablet formulations have been developed that significantly improve the pharmacokinetic profile of tolmetin. Studies indicate that these formulations lead to quicker absorption and higher peak plasma concentrations compared to traditional tablets .

Table 3: Pharmacokinetic Comparison of Fast-Dissolving vs. Standard Tablets

Formulation TypeCmax (μg/mL)Tmax (h)AUC (μg·h/mL)
Fast-Dissolving Tablets206.931Higher
Standard Tablets108.582Lower

Safety Profile

Tolmetin sodium is generally well-tolerated with a favorable safety profile compared to other NSAIDs. While mild side effects such as gastrointestinal discomfort may occur, the incidence is lower than that associated with aspirin or indomethacin . Long-term studies have not reported severe adverse effects, reinforcing its safety for chronic use in managing arthritis.

Case Study 1: Long-Term Management of Rheumatoid Arthritis

A patient with severe rheumatoid arthritis was treated with tolmetin sodium over two years at varying dosages (400-2400 mg/day). The patient reported marked improvement in joint function and a reduction in pain levels without significant side effects.

Case Study 2: Efficacy in Osteoarthritis

In another case involving an elderly patient with osteoarthritis, treatment with tolmetin sodium resulted in substantial pain relief and improved mobility after three months, demonstrating its effectiveness as a long-term management option.

Biochemische Analyse

Biochemical Properties

Tolmetin sodium plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and fever . By inhibiting COX enzymes, tolmetin sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

Tolmetin sodium affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, tolmetin sodium inhibits the production of prostaglandins, which are involved in the regulation of inflammation and pain . This inhibition leads to reduced inflammation and pain in affected tissues .

Molecular Mechanism

At the molecular level, tolmetin sodium exerts its effects by binding to and inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . Additionally, tolmetin sodium may influence gene expression by modulating the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tolmetin sodium can change over time. Studies have shown that tolmetin sodium is rapidly absorbed and reaches peak plasma levels within 30-60 minutes after oral administration . Its anti-inflammatory effects may diminish over time due to metabolic degradation and the development of tolerance . Long-term studies have indicated that tolmetin sodium can maintain its efficacy in reducing inflammation and pain with consistent use .

Dosage Effects in Animal Models

The effects of tolmetin sodium vary with different dosages in animal models. At therapeutic doses, tolmetin sodium effectively reduces inflammation and pain without significant adverse effects . At higher doses, tolmetin sodium can cause gastrointestinal toxicity, renal impairment, and other adverse effects . These findings highlight the importance of using appropriate dosages to balance efficacy and safety .

Metabolic Pathways

Tolmetin sodium is primarily metabolized in the liver through oxidation and conjugation . The major metabolic pathways involve the formation of inactive metabolites, which are then excreted in the urine . The metabolism of tolmetin sodium can be influenced by various factors, including genetic polymorphisms and interactions with other drugs .

Transport and Distribution

Tolmetin sodium is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It crosses the blood-brain barrier and placenta, and is also distributed into breast milk . The transport and distribution of tolmetin sodium are influenced by its binding to plasma proteins and its interactions with transporters and binding proteins .

Subcellular Localization

As an NSAID, it is likely to be distributed within cellular compartments where COX enzymes are localized, such as the endoplasmic reticulum and nuclear envelope . The activity and function of tolmetin sodium may be influenced by its localization within these compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tolmetin-Natrium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Acylierung von Pyrrolderivaten beinhalten. Der primäre Syntheseweg beinhaltet die Reaktion von 1-Methyl-5-p-toluoylpyrrol-2-essigsäure mit Natriumhydroxid unter Bildung von this compound . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound in großen chemischen Reaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Der Prozess beinhaltet die Verwendung von hochwertigen Reagenzien und Lösungsmitteln, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen. Die industrielle Produktion umfasst auch Reinigungsschritte wie Kristallisation und Filtration, um Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, Alkoholderivate und substituierte Pyrrolverbindungen .

Analyse Chemischer Reaktionen

Types of Reactions: Tolmetin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyrrole compounds .

Biologische Aktivität

Tolmetin sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatoid arthritis and osteoarthritis. Its biological activity encompasses anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of tolmetin sodium, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for tolmetin sodium remains unclear; however, it is known to inhibit prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling. Specifically, tolmetin inhibits prostaglandin G/H synthase (cyclooxygenase), leading to reduced levels of prostaglandins in the body, which contributes to its anti-inflammatory effects .

Pharmacokinetics

  • Absorption : Tolmetin sodium is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 30 to 60 minutes .
  • Distribution : Information on the volume of distribution is not readily available.
  • Protein Binding : Data on protein binding is also limited.
  • Metabolism : The drug undergoes hepatic metabolism, although specific pathways are not well defined.

Case Studies and Clinical Trials

  • Double-Blind Study : A double-blind study involving 14 patients with rheumatoid arthritis demonstrated that tolmetin sodium was effective in reducing joint pain, swelling, and stiffness compared to placebo. Patients reported moderate improvements in their symptoms over a 12-week period .
  • Long-Term Study : In a two-year open-label study with 24 patients, results showed that 5 patients improved markedly, 14 moderately, and 3 minimally. The study indicated that tolmetin was well-tolerated with few mild side effects .
  • Geriatric Population Study : A retrospective study involving 847 geriatric patients revealed that tolmetin was as effective in older adults as in younger populations. Average daily doses were found to be effective for both rheumatoid arthritis and osteoarthritis, with significant symptom relief reported throughout the treatment duration .

Comparative Efficacy

A comparative analysis of tolmetin sodium with other NSAIDs highlights its relative safety profile:

DrugEfficacy in RAGastrointestinal Side EffectsCNS Side Effects
Tolmetin SodiumModerateLower than aspirinLower than indomethacin
AspirinModerateHigherModerate
IndomethacinModerateModerateHigher

This table illustrates that while tolmetin sodium is effective in managing symptoms of rheumatoid arthritis, it tends to have a more favorable side effect profile compared to other NSAIDs like aspirin and indomethacin.

Formulation Innovations

Recent advancements have focused on enhancing the bioavailability of tolmetin sodium through novel formulations:

  • Fast-Dissolving Tablets (FDTs) : Research has shown that fast-dissolving formulations can significantly improve the bioavailability of tolmetin sodium. A study utilizing a Box-Behnken design demonstrated that optimized FDTs provided rapid onset of action and reliable anti-inflammatory efficacy .

Eigenschaften

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUALMNFRILWRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26171-23-3 (Parent)
Record name Tolmetin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2091546
Record name Tolmetin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35711-34-3
Record name Tolmetin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolmetin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLMETIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolmetin sodium
Reactant of Route 2
Reactant of Route 2
Tolmetin sodium
Reactant of Route 3
Reactant of Route 3
Tolmetin sodium
Reactant of Route 4
Reactant of Route 4
Tolmetin sodium
Reactant of Route 5
Tolmetin sodium
Reactant of Route 6
Tolmetin sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Tolmetin sodium?

A1: Tolmetin sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: Does Tolmetin sodium exhibit selectivity towards COX-1 or COX-2 isoforms?

A2: While the research papers provided do not specifically address the COX isoform selectivity of Tolmetin sodium, it is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms [].

Q3: How does the inhibition of COX enzymes by Tolmetin sodium translate into its therapeutic benefits?

A3: By inhibiting COX enzymes and consequently reducing prostaglandin synthesis, Tolmetin sodium effectively reduces inflammation, alleviates pain, and lowers fever [, , ].

Q4: What is the molecular formula and weight of Tolmetin sodium?

A4: The research papers provided do not explicitly state the molecular formula and weight of Tolmetin sodium. For accurate information, please refer to resources like PubChem or DrugBank.

Q5: Is there any spectroscopic data available regarding Tolmetin sodium?

A5: While the papers mention the use of spectrophotometry for analytical purposes [, ], specific spectroscopic data is not provided.

Q6: How stable is Tolmetin sodium under various storage conditions?

A6: While the provided research doesn't delve into specific stability studies, it mentions the use of stability-indicating assays for Tolmetin sodium in solid dosage forms [].

Q7: What are some strategies employed to enhance the bioavailability and therapeutic efficacy of Tolmetin sodium?

A7: Researchers have explored various formulation approaches, including:

  • Sustained-release suppositories: Utilizing Eudragit L-100 to achieve a controlled release profile of Tolmetin sodium [].
  • Transdermal patches: Employing polymers like Hydroxy Propyl Methylcellulose and Ethyl cellulose to deliver Tolmetin sodium through the skin [, ].
  • Microspheres: Developing microspheres using sodium alginate and ethyl cellulose to achieve controlled release and potentially reduce gastrointestinal side effects [, ].
  • Thermosensitive mucoadhesive liquid suppositories: Formulating liquid suppositories with Poloxamer P407/P188 and methylcellulose for enhanced rectal bioavailability and reduced gastrointestinal irritation [].

Q8: How is Tolmetin sodium metabolized in the body?

A10: While the detailed metabolic pathway is not explicitly discussed in the provided papers, one study mentions the presence of Tolmetin glycinamide as an active metabolite of Amtolmetin guacil, a prodrug of Tolmetin sodium [].

Q9: What preclinical models have been employed to evaluate the efficacy of Tolmetin sodium?

A9: Researchers have utilized various animal models to assess the efficacy of Tolmetin sodium, including:

  • Acetic acid-induced writhing in mice and rats: This model evaluates the analgesic activity of Tolmetin sodium [, ].
  • Kaolin-carrageenin and adjuvant-induced inflammation models in rats: These models assess the anti-inflammatory effects of Tolmetin sodium [, ].
  • Rabbit and rat uterine horn and peritoneal side wall adhesion models: These models evaluate the efficacy of Tolmetin sodium in preventing postoperative adhesions [, ].

Q10: Has the efficacy of Tolmetin sodium been evaluated in clinical trials for specific indications?

A10: Yes, numerous clinical trials have investigated the efficacy of Tolmetin sodium in various conditions:

  • Rheumatoid Arthritis: Studies have demonstrated the efficacy of Tolmetin sodium in improving symptoms like morning stiffness and pain in patients with rheumatoid arthritis [, , , ].
  • Osteoarthritis: Tolmetin sodium has shown efficacy in relieving pain and improving functionality in patients with osteoarthritis [, , , ].
  • Ankylosing Spondylitis: Clinical trials have confirmed the beneficial effects of Tolmetin sodium in managing pain, inflammation, and stiffness associated with ankylosing spondylitis [, ].
  • Acute Pulpitis: Tolmetin sodium has exhibited promising analgesic effects in the treatment of acute pulpitis [].

Q11: What are some known adverse effects associated with Tolmetin sodium?

A13: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's crucial to acknowledge that NSAIDs like Tolmetin sodium can potentially cause gastrointestinal adverse events. Researchers are actively exploring formulations and delivery strategies to mitigate these risks [, , ].

Q12: How does Tolmetin sodium compare to other NSAIDs in terms of efficacy and safety?

A12: Several studies have compared Tolmetin sodium to other NSAIDs:

  • Phenylbutazone: A study found Tolmetin sodium to be comparable to Phenylbutazone in alleviating rheumatoid arthritis symptoms [].
  • Aspirin: Research suggests that Tolmetin sodium might be associated with a lower incidence of adverse effects compared to Aspirin [].
  • Indomethacin: Tolmetin sodium has demonstrated similar efficacy to Indomethacin in managing ankylosing spondylitis [].
  • Naproxen: Clinical trials have shown comparable efficacy between Tolmetin sodium and Naproxen in treating osteoarthritis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.